Fmoc-3-iodo-L-tyrosine
Overview
Description
Fmoc-3-iodo-L-tyrosine, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-iodo-L-tyrosine, is a chemical compound with the molecular formula C24H20INO5 and a molecular weight of 529.32 . It is a white to off-white powder .
Synthesis Analysis
This compound acts as a reagent in the synthesis of antitumor rubiyunnanin B dityrosine core by Suzuki coupling . It can also be derived from protected diiodo-L-tyrosine using palladium-catalyzed Heck couplings with a series of styrene analogs .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C24H20INO5 .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of antitumor rubiyunnanin B dityrosine core by Suzuki coupling .Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It has a molecular weight of 529.32 . The optical rotation is [a]D20 = -11 ± 2º (C=1 in DMF) .Scientific Research Applications
Hydrogel Production via Enzymatic Dephosphorylation : Fmoc (fluoren-9-ylmethoxycarbonyl)-tyrosine hydrogels can be produced by enzymatic dephosphorylation under physiological conditions. The concentration of alkaline phosphatase added to the precursor solution influences gelation time, mechanical properties, and molecular arrangements, making it a highly tunable and cost-effective gel system for three-dimensional cell culture (Thornton et al., 2009).
Solid-Phase Synthesis of Phosphotyrosyl Peptides : Fmoc-O,O-(dimethylphospho)-l-tyrosine fluoride, a derivative of Fmoc-tyrosine, has been used for efficient coupling in the solid-phase synthesis of phosphotyrosyl peptides. This is particularly useful for synthesizing peptides with sterically hindered amino acids and 'difficult' peptide sequences (Fretz, 1997).
Synthesis of Sulfotyrosine-Containing Peptides : Fmoc-fluorosulfated tyrosine, synthesized in a one-step process, can be incorporated into peptides using an Fmoc-based solid-phase peptide synthetic strategy. This method allows for the transformation of fluorosulfated tyrosine peptides into sulfotyrosine peptides, which are relevant in many biological processes including leukocyte adhesion and chemotaxis (Chen et al., 2016).
Synthesis of Novel Amino Acids and Peptides : A variety of novel amino acids and peptides have been synthesized using Fmoc-tyrosine derivatives, including Fmoc-perfluoro-tert-butyl tyrosine for NMR applications and Fmoc-protected C-glycosyl tyrosines for incorporation into C-glycopeptides. These developments highlight the versatility of Fmoc-tyrosine in synthesizing unique biomolecules for diverse applications (Tressler & Zondlo, 2016); (Pearce et al., 1999).
Study of Amino Acid Self-Assembly and Hydrogelation : Research on the self-assembly and hydrogelation of Fmoc-protected aromatic amino acids, including Fmoc-phenylalanine and Fmoc-tyrosine, has shown that minimal atomic substitutions can dramatically enhance self-assembly into amyloid-like fibrils, promoting hydrogelation in aqueous solvents. This understanding is crucial for developing small molecule hydrogelators (Ryan et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-3-iodo-L-tyrosine is primarily used as a reagent in the synthesis of complex compounds . The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in Solid Phase Peptide Synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS .
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c .
Result of Action
This compound acts as a reagent in the synthesis of antitumor rubiyunnanin B dityrosine core by Suzuki coupling . It has been used as an intermediate for research chemicals and useful building blocks .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light exposure. It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJAMVZQFHAZAE-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446663 | |
Record name | Fmoc-3-iodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134486-00-3 | |
Record name | Fmoc-3-iodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-3-Iodotyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.